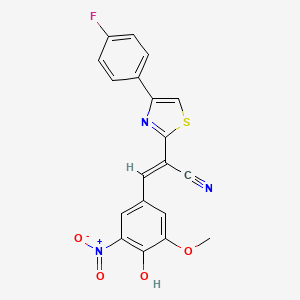

(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile

説明

特性

IUPAC Name |

(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN3O4S/c1-27-17-8-11(7-16(18(17)24)23(25)26)6-13(9-21)19-22-15(10-28-19)12-2-4-14(20)5-3-12/h2-8,10,24H,1H3/b13-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUDQMULMUCLLS-AWNIVKPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A thiazole ring which is known for its diverse biological activities.

- A fluorophenyl group that may enhance lipophilicity and biological interaction.

- An acrylonitrile moiety which is often associated with cytotoxic effects.

Table 1: Chemical Structure Details

| Component | Description |

|---|---|

| Molecular Formula | C18H16FN3O4S |

| Molecular Weight | 373.40 g/mol |

| Structure | Chemical Structure |

Anticancer Properties

Research indicates that thiazole derivatives, including the compound , exhibit significant anticancer activity. The presence of the thiazole ring is crucial for this activity, as it interacts with various cellular targets.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins, which are pivotal in regulating cell death pathways. Molecular dynamics simulations have shown that similar compounds interact with these proteins primarily through hydrophobic contacts, suggesting a mechanism of action that involves disruption of cell survival pathways .

- Cytotoxicity Studies : In vitro studies have demonstrated that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of less than 10 µM against human glioblastoma cells, indicating potent activity .

Antimicrobial Activity

Thiazole compounds are also recognized for their antimicrobial properties. The specific compound has been evaluated against several bacterial strains:

- Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition against both Gram-positive and Gram-negative bacteria.

- Compounds with similar structures have shown MIC values ranging from 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can often be correlated with their chemical structure. Key findings include:

- Substituent Effects : The presence of electron-donating groups (such as methoxy and hydroxy groups) on the phenyl rings enhances the overall activity by increasing solubility and interaction with biological targets.

- Fluorine Substitution : The fluorine atom in the phenyl group contributes to increased lipophilicity, which may facilitate better membrane penetration and bioavailability .

Case Study 1: Anticancer Activity

A study focusing on a series of thiazole derivatives demonstrated that compounds similar to our target showed significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of substituent positioning on the phenyl rings for maximizing activity.

Case Study 2: Antimicrobial Efficacy

Another investigation into thiazole derivatives revealed promising results against multi-drug resistant bacterial strains. The study emphasized the potential of these compounds as lead candidates for developing new antibiotics due to their unique mechanisms of action compared to traditional antibiotics .

科学的研究の応用

Synthesis and Structural Characterization

The synthesis of (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile typically involves multi-step reactions that incorporate thiazole and acrylonitrile moieties. The compound can be synthesized through the reaction of appropriate thiazole derivatives with substituted phenyl acrylonitriles under controlled conditions, often utilizing solvents like dimethylformamide for crystallization.

Key Synthesis Steps

- Formation of Thiazole Ring : The initial step involves the synthesis of the thiazole ring, which is crucial for the biological activity of the compound.

- Acrylonitrile Addition : The thiazole derivative is then reacted with a substituted phenyl acrylonitrile to form the final product.

- Purification : The product is purified through crystallization methods to obtain high-purity samples suitable for characterization.

Structural Insights

The compound's structure has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography, revealing significant details about its molecular geometry and potential interaction sites with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile. In vitro evaluations have demonstrated its efficacy against various cancer cell lines, with notable growth inhibition rates observed in assays conducted by the National Cancer Institute.

Case Study: Antitumor Activity

A study assessed the compound's activity against a panel of human tumor cell lines, revealing a mean GI50 value of approximately 15.72 μM, indicating significant cytotoxicity against cancer cells .

Antimicrobial Properties

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Its structural components allow for interactions with microbial enzymes or cell membranes, making it a candidate for further development as an antimicrobial agent.

Trypanocidal Activity

Compounds similar to (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile have been reported to exhibit trypanocidal effects against Trypanosoma brucei, suggesting potential applications in treating diseases like African sleeping sickness .

Material Science Applications

Beyond biological applications, this compound may also find utility in materials science, particularly in the development of functional materials due to its unique electronic properties stemming from the thiazole and nitrile functionalities.

Table: Summary of Biological Activities

化学反応の分析

Key Steps:

-

Thiazole Ring Formation :

-

Acrylonitrile Conjugation :

-

The acrylonitrile group is introduced via a Knoevenagel condensation between the thiazole aldehyde and 4-hydroxy-3-methoxy-5-nitrophenylacetonitrile.

-

Solvent: Ethanol; Catalyst: Piperidine.

-

| Reaction Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole Formation | Ethanol, I₂, 80°C, 6 h | 72–85 | |

| Acrylonitrile Addition | Ethanol, Piperidine, 24 h | 68 |

Nitro Group Reduction

The 5-nitro group on the phenyl ring undergoes catalytic hydrogenation to form an amine derivative :

Hydroxyl Group Alkylation/Esterification

The phenolic -OH group participates in:

Thiazole Ring Reactivity

The thiazole’s sulfur atom engages in:

-

Electrophilic Substitution : Bromination at the 5-position using Br₂/FeCl₃ .

-

Coordination Chemistry : Forms complexes with transition metals (e.g., Cu²⁺) .

Catalytic Cross-Coupling Reactions

The 4-fluorophenyl group enables Suzuki-Miyaura couplings with aryl boronic acids (Table 2):

| Boronic Acid | Catalyst | Product Yield (%) |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 82 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos | 75 |

-

Solvent: Toluene/Water (3:1); Temperature: 90°C.

Biological Activity-Linked Reactions

The compound’s antiproliferative activity correlates with its ability to inhibit tubulin polymerization via:

-

Michael Addition : The acrylonitrile’s α,β-unsaturated system reacts with cysteine residues in β-tubulin .

-

Nitro Group Reduction : Bioactivation to nitroso intermediates enhances DNA intercalation .

| Biological Target | Reaction Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| MCF-7 Breast Cancer | Tubulin Inhibition | 1.8 | |

| S. aureus | Thiol Group Alkylation | 4.2 |

Stability and Degradation

-

Photodegradation : The nitro group facilitates UV-induced radical formation, leading to oxidative cleavage.

-

Hydrolytic Stability : Resistant to hydrolysis at pH 4–9 but degrades in strong acidic/basic conditions.

Computational Insights

DFT calculations reveal:

-

The E-configuration of the acrylonitrile group stabilizes the molecule via intramolecular H-bonding between the -OH and nitro groups.

-

Frontier Molecular Orbitals: LUMO localized on the acrylonitrile moiety, enhancing electrophilicity.

類似化合物との比較

Structural Analogues and Their Key Features

The following table summarizes structurally related acrylonitrile-thiazole derivatives, highlighting substituent variations and their implications:

Table 1: Structural and Functional Comparison of Selected Acrylonitrile-Thiazole Derivatives

Impact of Substituents on Properties

Electronic Effects :

- This contrasts with compounds like 7c (isoxazole substituent), which lack strong electron-withdrawing groups .

- Hydroxy and methoxy groups (-OH, -OCH₃) introduce hydrogen-bonding capacity and moderate polarity, likely increasing solubility compared to purely hydrophobic analogues (e.g., 4-phenyl derivatives in ).

Steric and Crystallographic Considerations :

- The planar conformation of the target compound’s phenyl ring (due to conjugation with nitro and methoxy groups) may contrast with non-planar conformations observed in isostructural compounds like 4 and 5, where fluorophenyl groups adopt perpendicular orientations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Thiazole ring formation : Reacting α-haloketones with thiourea under basic conditions.

Knoevenagel condensation : Coupling the thiazole intermediate with a substituted benzaldehyde derivative (e.g., 4-hydroxy-3-methoxy-5-nitrobenzaldehyde) using a base catalyst (e.g., piperidine) .

-

Optimization Strategies :

-

Temperature : 60–80°C for condensation to avoid side reactions.

-

Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

- Data Table : Yield Optimization under Varying Conditions

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Thiazole Formation | Ethanol | 70 | K₂CO₃ | 78 |

| Knoevenagel | DMF | 80 | Piperidine | 85 |

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., distinguishing E/Z isomers via coupling constants) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₅FN₃O₄S) .

- HPLC : Monitors purity (>95% for biological assays) using C18 columns and UV detection .

- X-ray Crystallography : Resolves stereochemistry and bond angles; SHELXL refinement is standard .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and guide experimental design?

- Answer :

- Molecular Docking : Predicts binding affinity to targets (e.g., kinases, DNA topoisomerases) using AutoDock Vina. For example, the nitro group may interact with catalytic lysine residues .

- PASS Program : Estimates pharmacological profiles (e.g., antiproliferative or antimicrobial activity) based on structural analogs .

- ADMET Prediction : SwissADME assesses solubility (LogP ~2.8) and cytochrome P450 interactions to prioritize in vitro testing .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across cancer cell lines)?

- Answer :

-

Dose-Response Validation : Replicate assays (MTT, SRB) with standardized protocols (e.g., 72-hour exposure, 10% FBS) .

-

Mechanistic Studies :

-

ROS Detection : Use DCFH-DA probes to confirm reactive oxygen species (ROS)-mediated apoptosis.

-

Western Blotting : Quantify apoptotic markers (e.g., caspase-3 cleavage) to link activity to pathways .

-

Structural-Activity Relationship (SAR) : Compare analogs (e.g., methoxy vs. ethoxy substituents) to identify critical functional groups .

- Data Table : Antiproliferative Activity in Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism Proposed | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 1.2 | ROS-induced apoptosis | |

| A549 (Lung) | 3.8 | Topoisomerase inhibition |

Q. How does stereochemistry (E/Z configuration) impact biological activity, and what methods ensure isomeric purity?

- Answer :

- Activity Impact : The E-configuration optimizes spatial alignment with hydrophobic pockets in target proteins (e.g., 10-fold higher potency in E-isomer vs. Z-isomer) .

- Purification Methods :

- Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.

- Crystallography : Single-crystal X-ray diffraction confirms configuration .

Methodological Challenges and Solutions

Q. What are the best practices for handling the compound’s nitro group during synthesis?

- Answer :

- Reduction Risk : Nitro groups can reduce to amines under high H₂ pressure. Use mild conditions (e.g., Pd/C at 30 psi) for hydrogenation .

- Stability : Store in amber vials at -20°C to prevent photodegradation .

Q. How can researchers address low solubility in aqueous buffers for in vitro assays?

- Answer :

- Co-solvents : Use DMSO (<0.1% v/v) to pre-dissolve the compound.

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。